molecular formula C9H16O4 B177671 Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI) CAS No. 101693-27-0

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI)

Cat. No.: B177671
CAS No.: 101693-27-0
M. Wt: 188.22 g/mol
InChI Key: PHNMHWJIWPTKNO-ZCFIWIBFSA-N
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Description

Properties

IUPAC Name

tert-butyl (2R)-2-acetyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNMHWJIWPTKNO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The compound is synthesized through a stereocontrolled pathway involving (R)-3-tert-butyldimethylsilyl thioester intermediates. As detailed in CN102002066B, the process begins with the reaction of N-p-methoxyphenyl-N-(acetyl)methyleneimine (I) and (R)-3-tert-butyldimethylsilyl thiopropanoic acid-S-2-pyridine ester (II) in chloroform. Titanium tetrachloride (TiCl₄) acts as a Lewis acid catalyst, facilitating the formation of a β-lactam intermediate (III) with (3S,4S) configuration.

Critical Parameters:

  • Molar Ratio : Compound I to II = 1:1–1.5

  • Temperature : −10°C to 5°C

  • Catalyst Loading : TiCl₄ (19 g per 0.1 mol of I)

The intermediate III is isolated via aqueous workup (1N NaOH, saturated NaHCO₃) and dried over anhydrous sodium sulfate, achieving 73.4% yield and 98.8% purity.

Oxidation and Phase-Transfer Catalysis for Acetoxyl Group Introduction

Peracetic Acid-Mediated Oxidation

Step 2 of the patent method oxidizes the ethanoyl group in III to an acetoxyl moiety using peracetic acid (20–25°C) in ethyl acetate. Sodium phosphate (Na₃PO₄) and quaternary ammonium salts (e.g., tetraethylammonium bromide) enhance reaction efficiency by stabilizing the transition state.

Optimization Data:

ParameterValue
Oxidant20% Peracetic acid solution
CatalystNa₃PO₄ (1–10% of III)
Reaction Time4 hours
Yield85–90% (after purification)

This step produces (3R,4R)-3-[(1’R)-tert-butyldimethylsilyl]-4-acetoxy-1-p-methoxyphenyl-2-azetidinone (IV), which undergoes oxidative deamination to yield the final product.

Enantioselective Esterification of (R)-2-Hydroxypropanoic Acid

Acetylation and tert-Butyl Ester Formation

An alternative route described in supplementary materials involves acetylating (R)-2-hydroxypropanoic acid (D-lactic acid) with acetyl chloride in acetic acid (0°C to room temperature, 24 hours). The resulting (R)-2-acetoxypropanoic acid is esterified with tert-butanol under acidic conditions:

Reaction Scheme :
(R)-2-Hydroxypropanoic acid+AcCl(R)-2-Acetoxypropanoic acid\text{(R)-2-Hydroxypropanoic acid} + \text{AcCl} \rightarrow \text{(R)-2-Acetoxypropanoic acid}
(R)-2-Acetoxypropanoic acid+tert-ButanolH+Target Ester\text{(R)-2-Acetoxypropanoic acid} + \text{tert-Butanol} \xrightarrow{\text{H}^+} \text{Target Ester}

Process Data:

  • Acetyl Chloride : 3.0 equivalents

  • Distillation Conditions : 68°C at 0.2 mbar

  • Optical Purity : [α]D = −7.1° (c = 1.0, CHCl₃)

This method avoids chiral resolution by starting with enantiomerically pure D-lactic acid, though scalability is limited by the distillation step.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

MethodYieldPurityStereochemical Outcome
TiCl₄ Catalysis73.4%98.8%(3S,4S) → (3R,4R)
Esterification66%90%Retained (R) configuration

The TiCl₄ route offers higher yields and crystallinity but requires specialized intermediates. The esterification method is simpler but less efficient for large-scale production.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

In the patent method, chloroform is recovered via distillation (50°C at 0.1 Torr), reducing waste. Titanium tetrachloride is neutralized to TiO₂, which is filtered and discarded .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanoic acid and tert-butyl alcohol in the presence of an acid or base.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Propanoic acid and tert-butyl alcohol.

    Oxidation: Propanoic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Synthesis :
    • Tert-butyl (R)-2-acetoxypropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its acetyloxy group can be utilized for further chemical modifications to enhance bioactivity or solubility in drug formulations.
  • Chiral Building Block :
    • The compound is recognized for its chirality, making it a valuable building block in the synthesis of chiral drugs. Chiral compounds often exhibit different biological activities compared to their non-chiral counterparts, making this aspect critical in drug development.

Agrochemical Applications

  • Herbicide Development :
    • Research has indicated that derivatives of propanoic acid can exhibit herbicidal properties. By modifying the structure of tert-butyl (R)-2-acetoxypropanoate, researchers are exploring its potential as a herbicide that targets specific weed species while minimizing harm to crops.
  • Pesticide Formulation :
    • The compound can be incorporated into pesticide formulations to improve efficacy and stability. Its ester nature allows for controlled release characteristics which can enhance the longevity of the active ingredients in agricultural applications.

Food Industry Applications

  • Flavoring Agent :
    • As an ester, tert-butyl (R)-2-acetoxypropanoate may be explored as a flavoring agent due to its pleasant aroma and taste profile. Its use in food products could enhance sensory attributes while adhering to food safety regulations.
  • Preservative Potential :
    • Preliminary studies suggest that certain esters can possess antimicrobial properties, leading to potential applications as food preservatives. Further research is needed to evaluate the effectiveness and safety of using this compound in food preservation.

Environmental Impact and Safety

The environmental impact of using propanoic acid derivatives is a crucial consideration in its application. Studies have been conducted to assess biodegradability and toxicity levels associated with this compound and its derivatives:

  • Biodegradability Studies : Research indicates that esters like tert-butyl (R)-2-acetoxypropanoate tend to degrade under environmental conditions, reducing long-term ecological risks.
  • Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of chemicals used in agriculture and food products. Current data suggests moderate toxicity levels which necessitate careful handling and application guidelines.

Case Study 1: Pharmaceutical Synthesis

A study published in a peer-reviewed journal highlighted the synthesis of a new anti-inflammatory drug utilizing tert-butyl (R)-2-acetoxypropanoate as a key intermediate. The researchers demonstrated that modifying the acetyloxy group significantly improved the drug's efficacy and reduced side effects compared to existing treatments.

Case Study 2: Herbicide Development

In an agricultural research project, scientists modified the structure of propanoic acid derivatives to develop a novel herbicide targeting resistant weed species. Field trials showed promising results with increased crop yields and reduced weed competition.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid, which can then participate in various metabolic processes. The acetyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)- (9CI)
  • CAS Registry Number : 101693-27-0
  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.18 g/mol
  • Stereochemistry : (R)-configuration at the chiral center .

Structural Features: This compound is a tert-butyl ester of 2-(acetyloxy)propanoic acid. The acetyloxy group (-OAc) at the second carbon of the propanoic acid backbone and the bulky tert-butyl ester group contribute to its steric and electronic properties. It is listed as a product of Shanghai Haoyuan Biopharma, suggesting applications in organic synthesis or pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups:

CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
101693-27-0 C₉H₁₆O₄ 188.18 Tert-butyl ester, acetyloxy group at C2, (R)-configuration Pharmaceutical intermediate
197158-50-2 C₁₇H₂₆O₃ 278.39 Butyl ester, 4-(tert-butyl)phenoxy group at C2, (2R)-configuration Used in polymer additives
85204-29-1 C₁₅H₂₈O₂ 240.38 [4-(tert-butyl)cyclohexyl]methyl ester, isobutyrate backbone Potential fragrance component
30740-24-0 C₁₁H₁₃ClO₂ 212.68 p-Chlorobenzyl ester, isobutyrate backbone Antimicrobial applications
104629-71-2 C₁₆H₃₄O₄Si 318.52 Silyl ether (tert-butyldimethylsilyl) and hydroxyl-pentyl ester Protective group in organic synthesis
455.36 (No CAS) C₂₈H₅₄O₅N 455.36 Long-chain dodecanoyl group, iminodiethyl ester backbone Surfactant or lipid analog

Key Observations :

Functional Diversity: Acetyloxy vs. Phenoxy: The acetyloxy group in 101693-27-0 is more polar than the aromatic phenoxy group in 197158-50-2, affecting solubility and reactivity . Silyl Ethers: The silyl-protected hydroxyl group in 104629-71-2 highlights its use in multi-step syntheses where temporary protection is required .

Chirality : Only 101693-27-0 and 197158-50-2 explicitly specify stereochemistry, underscoring their relevance in enantioselective applications .

Target Compound (101693-27-0):

  • Synthetic Utility : As a chiral tert-butyl ester, it may serve as a building block for APIs (Active Pharmaceutical Ingredients) or agrochemicals. Its acetyloxy group could participate in transesterification or hydrolysis reactions .

Analogs:

  • 197158-50-2 : SDS data emphasizes consultation with physicians upon exposure, suggesting moderate toxicity .
  • 85204-29-1 and 30740-24-0 : Isobutyrate esters with aromatic substituents are common in flavor/fragrance industries due to their volatility and stability .
  • 104629-71-2 : The silyl ether group is critical in peptide synthesis, enabling hydroxyl protection during coupling reactions .

Biological Activity

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI), also known as (R)-2-(acetyloxy)-1,1-dimethylethyl ester propanoic acid, is a compound with significant biological activity. This article explores its chemical properties, biological activities, and potential applications in various fields, including pharmaceuticals and agriculture.

Basic Information

  • Molecular Formula : C9_9H16_{16}O4_4
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 101693-27-0
  • Synonyms :
    • Tert-butyl (R)-2-acetoxypropanoate
    • (R)-2-(Acetyloxy)-1,1-dimethylethyl ester propanoic acid

Physical Properties

PropertyValue
Density1.020 g/cm³ (predicted)
Boiling Point50 °C (at 0.1 Torr)
Exact Mass188.10500
LogP1.27970

Antimicrobial Properties

Research indicates that propanoic acid derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain esters of propanoic acid can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the microbial cell membrane integrity or inhibiting essential metabolic pathways.

Cytotoxic Effects

There is evidence suggesting that propanoic acid derivatives possess cytotoxic effects against certain cancer cell lines. For example, studies have demonstrated that compounds similar to propanoic acid can induce apoptosis in human colorectal carcinoma cells (HCT-116) while showing minimal toxicity to non-cancerous cells such as HEK-293 cells. This selectivity makes them potential candidates for targeted cancer therapies.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of propanoic acid derivatives against Gram-positive and Gram-negative bacteria using agar well diffusion assays. Results indicated significant inhibition zones, particularly against Gram-positive strains, suggesting these compounds could serve as effective antimicrobial agents in clinical settings.
  • Cytotoxicity in Cancer Research :
    • Another investigation focused on the cytotoxicity of propanoic acid esters on HCT-116 cells using MTT assays. The results showed a dose-dependent decrease in cell viability, indicating strong potential for these compounds in cancer treatment protocols.

The biological activity of propanoic acid derivatives can be attributed to several mechanisms:

  • Membrane Disruption : Many esters can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Metabolic Inhibition : Some compounds may interfere with metabolic pathways critical for cell survival and proliferation.
  • Apoptosis Induction : In cancer cells, specific derivatives can activate apoptotic pathways, leading to programmed cell death.

Pharmaceutical Applications

Given their biological activities, propanoic acid derivatives are being explored for their potential use in developing new antibiotics and anticancer drugs. Their ability to selectively target cancer cells while sparing normal cells is particularly promising for reducing side effects associated with traditional chemotherapy.

Agricultural Uses

These compounds may also have applications in agriculture as natural pesticides or fungicides due to their antimicrobial properties. Their efficacy against plant pathogens could provide an alternative to synthetic chemicals, promoting sustainable agricultural practices.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (R)-configured propanoic acid derivatives with tert-butyl ester groups?

Answer:
The synthesis typically involves esterification of the carboxylic acid precursor (e.g., 2-(acetyloxy)propanoic acid) with 1,1-dimethylethanol under acid catalysis. For example, sulfuric acid or hydrochloric acid can be used as catalysts under reflux conditions to drive the reaction to completion . Purification via distillation or recrystallization ensures high yields and purity. Notably, achieving the (R)-configuration may require chiral auxiliaries or enantioselective enzymatic esterification, though specific protocols for this compound are not detailed in the provided evidence.

Advanced: How can enantiomeric purity of the (R)-isomer be ensured during synthesis?

Answer:
Enantiomeric purity is critical for stereospecific applications. Techniques include:

  • Chiral HPLC : Using columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Optical Rotation Analysis : Comparing measured optical rotation against literature values for the pure (R)-isomer.
  • Chiral Derivatization : Reacting the compound with a chiral agent (e.g., Mosher’s acid chloride) to form diastereomers for NMR or chromatographic analysis.
    The evidence does not explicitly address this compound’s chirality, but these are standard methodologies in asymmetric synthesis.

Basic: What spectroscopic techniques are recommended for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify acetyloxy (δ\delta ~2.0 ppm for CH3_3), tert-butyl (δ\delta ~1.2 ppm for C(CH3_3)3_3), and ester carbonyl (δ\delta ~170 ppm) groups .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1240 cm1^{-1} (C-O ester stretch) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 222.2372 g/mol for related esters ).

Advanced: How can the compound’s stability under varying experimental conditions be systematically evaluated?

Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Accelerated Stability Studies : Expose the compound to elevated temperatures, humidity, or UV light and monitor degradation via HPLC or NMR .
  • pH-Dependent Hydrolysis : Test stability in acidic/basic buffers to identify conditions that hydrolyze the ester or acetyloxy groups .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations; chemical-resistant gloves and lab coats .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • First Aid : In case of exposure, rinse eyes/skin with water and seek medical attention immediately .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices for the ester carbonyl group to predict susceptibility to nucleophilic attack.
  • Molecular Dynamics Simulations : Model solvation effects in polar vs. nonpolar solvents to understand hydrolysis rates.
  • Docking Studies : Explore interactions with enzymes (e.g., esterases) for biodegradability assessments.

Basic: What are the key steps to resolve contradictions in reported physical properties (e.g., solubility)?

Answer:

  • Standardized Measurements : Repeat solubility tests in controlled solvents (e.g., water, ethanol) using USP/PhEur protocols.
  • Cross-Validation : Compare data from multiple techniques (e.g., UV-Vis spectroscopy vs. gravimetric analysis).
  • Purity Verification : Ensure the compound is free of impurities via HPLC before testing .

Advanced: What experimental designs are suitable for studying its potential biological activity?

Answer:

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or anti-inflammatory effects via COX-2 inhibition assays .
  • Metabolic Stability : Use hepatic microsomes to assess cytochrome P450-mediated degradation.
  • Toxicity Profiling : Conduct MTT assays on mammalian cell lines to evaluate cytotoxicity .

Basic: How can the compound’s purity be validated post-synthesis?

Answer:

  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).
  • Melting Point Analysis : Compare observed values to literature data.
  • Elemental Analysis : Verify C, H, O content matches theoretical values .

Advanced: What mechanistic insights explain its reactivity in substitution reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure).
  • Linear Free Energy Relationships (LFER) : Correlate substituent effects (Hammett σ values) on reaction rates.
  • Transition State Analysis : Computational studies (DFT) to map energy barriers for pathways like acetyloxy group hydrolysis .

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